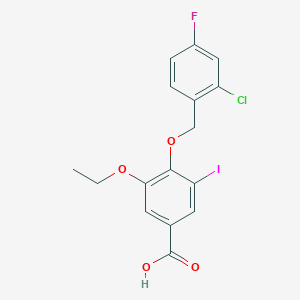

4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxy-5-iodobenzoic acid

Descripción

Propiedades

Fórmula molecular |

C16H13ClFIO4 |

|---|---|

Peso molecular |

450.63 g/mol |

Nombre IUPAC |

4-[(2-chloro-4-fluorophenyl)methoxy]-3-ethoxy-5-iodobenzoic acid |

InChI |

InChI=1S/C16H13ClFIO4/c1-2-22-14-6-10(16(20)21)5-13(19)15(14)23-8-9-3-4-11(18)7-12(9)17/h3-7H,2,8H2,1H3,(H,20,21) |

Clave InChI |

PBAPKQXBZTXOTO-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=C(C(=CC(=C1)C(=O)O)I)OCC2=C(C=C(C=C2)F)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxy-5-iodobenzoic acid typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-fluorobenzyl alcohol, 3-ethoxy-5-iodobenzoic acid, and appropriate reagents.

Etherification: The first step involves the etherification of 2-chloro-4-fluorobenzyl alcohol with 3-ethoxy-5-iodobenzoic acid in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated purification systems to streamline the process.

Análisis De Reacciones Químicas

Types of Reactions

4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxy-5-iodobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro and iodo substituents can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while oxidation and reduction can modify the benzoic acid moiety.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor in various enzymatic pathways. Notably, it has been studied for its potential as an anti-cancer agent.

Cancer Treatment

4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxy-5-iodobenzoic acid has shown promise in preclinical studies as a potential treatment for various cancers. Its ability to inhibit EGFR has been particularly noted in studies involving lung cancer models.

Case Study Example :

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor size in xenograft models of non-small cell lung cancer (NSCLC) by inhibiting EGFR signaling pathways .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases.

Case Study Example :

Research highlighted in a pharmaceutical science journal reported that treatment with this compound led to decreased inflammation markers in animal models of rheumatoid arthritis .

Mecanismo De Acción

The mechanism of action of 4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxy-5-iodobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity for certain targets.

Comparación Con Compuestos Similares

Shared Substituents: 2-Chloro-4-Fluorobenzyl Group

The 2-chloro-4-fluorobenzyl moiety is a recurring motif in bioactive compounds:

- GM-90432 (4-(2-Chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one):

- Structural Difference : Replaces the benzoic acid core with an oxadiazole ring linked to a thienyl group.

- Activity : Demonstrates potent antiseizure effects in zebrafish models by modulating neurotransmitters (e.g., serotonin upregulation, GABA downregulation) and reducing oxidative stress. The benzyl group likely enhances blood-brain barrier penetration .

- Comparison : While both compounds share the 2-chloro-4-fluorobenzyl group, GM-90432’s heterocyclic core may confer greater CNS activity compared to the carboxylate-driven polarity of the target compound.

- WAY-252623 (2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole): Structural Difference: Incorporates an indazole scaffold and trifluoromethyl group. Activity: Acts as an LXR ligand, influencing lipid metabolism and atherosclerosis in primates .

Benzoic Acid Derivatives with Halogen Substituents

- 3-Chloro-2,4-difluoro-5-hydroxybenzoic Acid: Structural Difference: Lacks the benzyl ether and iodine but shares halogenated aromaticity. Synthesis: Highlighted for practical synthesis routes involving halogen-directed functionalization .

- 2-Bromo-5-fluorobenzoic Acid: Structural Difference: Simpler structure with bromine and fluorine substituents. Application: A common intermediate in pharmaceutical synthesis (e.g., for nonsteroidal anti-inflammatory drugs) . Comparison: Bromine’s lower electronegativity compared to iodine may result in weaker van der Waals interactions in target binding.

Ether-Linked Compounds

- 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic Acid (discontinued, CymitQuimica): Structural Difference: Nearly identical to the target compound but lacks the 5-iodo substituent.

Actividad Biológica

4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxy-5-iodobenzoic acid, also known by its CAS number 1142201-95-3, is a chemical compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

Molecular Formula: C₁₆H₁₄ClFIO₄

Molecular Weight: 388.64 g/mol

CAS Number: 1142201-95-3

Structure:

Chemical Structure

Synthesis

The synthesis of 4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxy-5-iodobenzoic acid involves several steps, typically starting from commercially available precursors. Here’s a simplified reaction pathway:

-

Starting Materials:

- 5-Iodo-2-chlorobenzoic acid

- 2-Chloro-4-fluorobenzyl alcohol

- Ethyl ether or other suitable solvents

-

Reaction Conditions:

- The reaction is usually carried out under reflux conditions in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or similar reagents.

-

Yield and Purity:

- The final product is purified through recrystallization or chromatography to achieve high purity levels suitable for biological testing.

The biological activity of 4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxy-5-iodobenzoic acid has been primarily studied in the context of its interaction with various biological targets:

-

Inhibition Studies:

- It has been reported to act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose homeostasis.

- Cell Line Studies:

- Neuroprotective Effects:

Case Studies

- Neurochemical Profiling:

- Inflammation Modulation:

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄ClFIO₄ |

| Molecular Weight | 388.64 g/mol |

| CAS Number | 1142201-95-3 |

| Biological Activity | Antioxidant, Anti-inflammatory |

| Cell Line Tested | HepG2 |

| Efficacy in Seizure Models | Significant reduction observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.